

An In-depth Technical Guide to the Biological Activity of Indoline Derivatives

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Compound of Interest

Compound Name: (3-Chlorophenyl)(indolin-1-yl)methanone
CAS No.: 330468-96-7
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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline (2,3-dihydroindole) nucleus is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and drug discovery.^{[1][2]} Its unique structural and electronic properties, including a non-planar geometry which can enhance solubility and a hydrogen bond donor/acceptor nitrogen atom, make it a versatile framework for designing potent and selective therapeutic agents.^[1] This technical guide provides a comprehensive overview of the significant biological activities exhibited by indoline derivatives, with a focus on their anticancer, antimicrobial, neuroprotective, and antioxidant potential. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, detail standard experimental protocols for activity evaluation, and discuss future perspectives for the development of indoline-based therapeutics.

The Indoline Scaffold: A Foundation for Pharmacological Diversity

Indoline, the saturated analog of indole, is a bicyclic aromatic amine consisting of a benzene ring fused to a five-membered nitrogen-containing ring. This structure is prevalent in numerous natural products and synthetic compounds of medicinal value.[1][2] Unlike the planar indole ring, the dihydroindole structure of indoline provides a three-dimensional scaffold that can facilitate more specific interactions with biological targets.[1] This structural feature is a key advantage in drug design, allowing medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1]

The nitrogen atom in the indoline ring can act as both a hydrogen bond donor and acceptor, enabling critical interactions with amino acid residues in protein active sites.[1] Furthermore, the aromatic benzene ring allows for hydrophobic and π -stacking interactions. This combination of features has led to the development of numerous indoline-containing drugs for a wide array of diseases, including cancer, bacterial infections, and cardiovascular conditions.[1][3][4]

Major Biological Activities and Mechanisms of Action

Indoline derivatives have demonstrated a remarkable breadth of biological activities. The following sections delve into the most significant of these, focusing on the molecular mechanisms that underpin their therapeutic potential.

Anticancer Activity

The development of novel anticancer agents is a primary focus of indoline-related research.[1][2][5] Several FDA-approved drugs and numerous clinical candidates feature this scaffold.[5] The anticancer effects of indoline derivatives are exerted through diverse mechanisms, primarily targeting pathways that control cell proliferation, survival, and death.

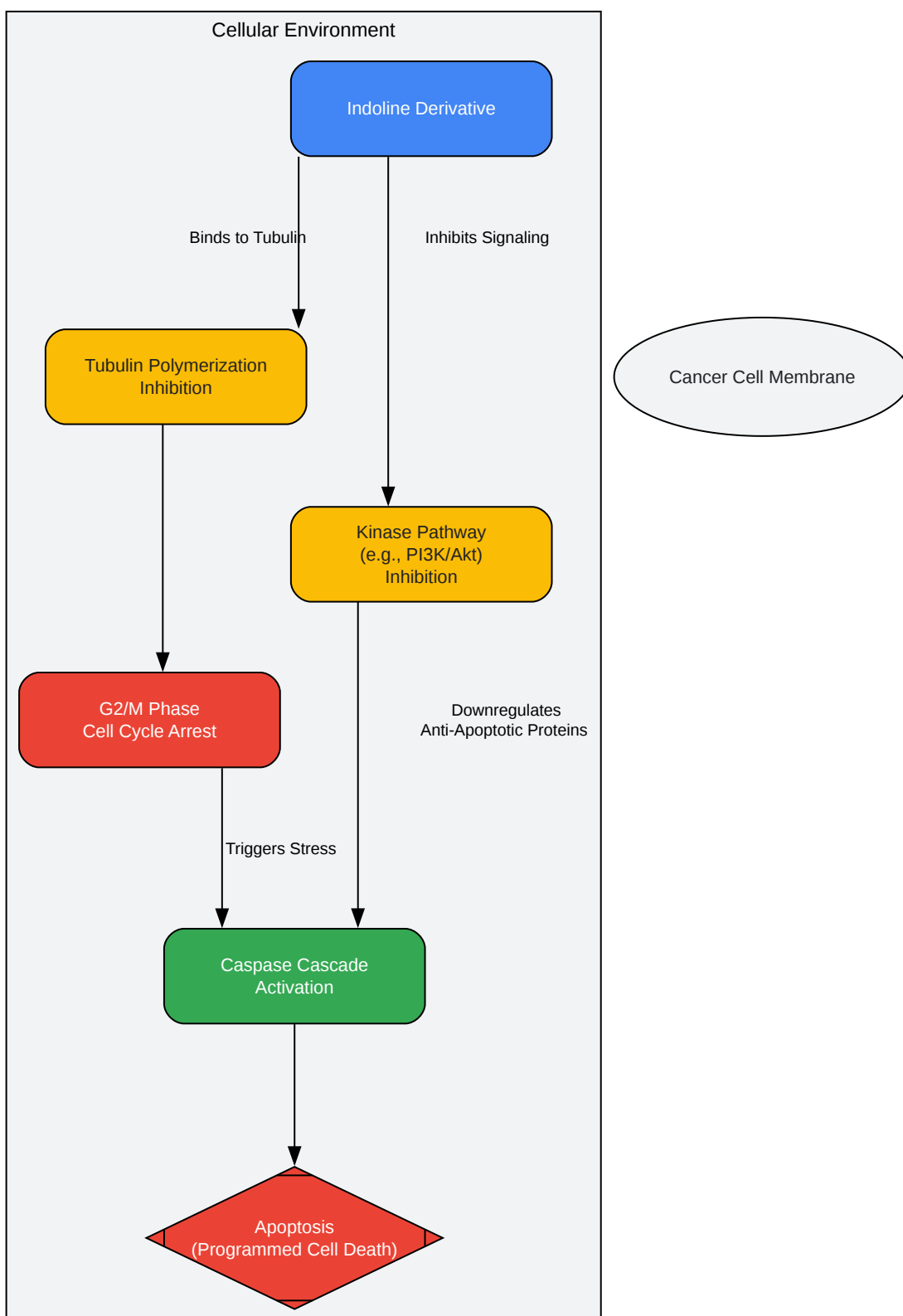
2.1.1 Key Mechanisms of Anticancer Action

- **Tubulin Polymerization Inhibition:** A prominent mechanism involves the disruption of microtubule dynamics.[5][6][7] Similar to vinca alkaloids, certain indoline derivatives bind to

tubulin, preventing its polymerization into microtubules.[7][8] This action arrests the cell cycle, typically in the G2/M phase, and ultimately induces programmed cell death (apoptosis).[5][9] For example, specific quinoline-indole derivatives have shown potent inhibition of tubulin polymerization with IC₅₀ values in the low nanomolar range.[5]

- **Kinase Inhibition:** Many signaling pathways that are hyperactive in cancer cells are driven by protein kinases. The indoline scaffold is a key component in several multi-kinase inhibitors, such as Sunitinib, which targets receptor tyrosine kinases like VEGFR and PDGFR to inhibit tumor angiogenesis and cell growth.[10]
- **Induction of Apoptosis:** Beyond cell cycle arrest, indoline derivatives can directly trigger apoptosis.[6][9] This can occur through the modulation of various signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways, which are critical for cell survival.[6][11] [12] Indole-3-carbinol and its derivatives, for instance, are known to induce apoptosis in cancer cells.[8]

Below is a diagram illustrating the induction of apoptosis, a common endpoint for many indoline-based anticancer agents.



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Caption: Signaling pathway for indoline-induced apoptosis.

2.1.2 Summary of Potent Anticancer Indoline Derivatives

The following table summarizes the activity of select indoline derivatives against various cancer cell lines, highlighting their potency.

Compound Class	Target(s)	Potency Range (IC ₅₀)	Cancer Cell Lines	Reference
Quinoline-Indole Hybrids	Tubulin	2 - 11 nmol/L	Various (e.g., MCF-7)	[5]
Chalcone-Indole Hybrids	Tubulin	0.22 - 1.80 μ mol/L	Various	[5]
Oxindoles (e.g., Sunitinib)	VEGFR, PDGFR, c-Kit	Low nmol/L	Renal Cell Carcinoma	[10]
Indole-3-Carbinol (I3C)	Apoptosis Pathways	Low μ mol/L	Breast, Prostate	[8][9]

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents.[2] Indoline and its parent indole scaffold have been extensively investigated for their antibacterial and antifungal properties.[7][13][14]

2.2.1 Mechanisms of Antimicrobial Action

The antimicrobial effects of indolines are multifaceted. One key mechanism is the disruption of bacterial cell membranes and the inhibition of biofilm formation, which is crucial for bacterial virulence and resistance.[7] Certain indole derivatives function as NorA efflux pump inhibitors, which can restore the efficacy of existing antibiotics in resistant strains like Methicillin-resistant *Staphylococcus aureus* (MRSA).[15] In the context of antifungal activity, some indole-triazole hybrids have demonstrated excellent efficacy against resistant fungal pathogens like *Candida krusei*. [13][15] Studies on novel indoline derivatives have shown they can inhibit the hyphal growth and biofilm formation of *Candida albicans* by targeting the Ras-cAMP-PKA signaling pathway.[16]

The workflow for determining the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial potency, is outlined below.

Caption: Experimental workflow for MIC determination.

2.2.2 Summary of Antimicrobial Indoline Derivatives

Compound Class	Target Microorganism (s)	Potency Range (MIC)	Mechanism of Action	Reference
Indole-Triazole Hybrids	Candida krusei, C. albicans	3.125 - 50 µg/mL	Not specified, likely membrane disruption	[13][15]
Substituted Indolines	S. aureus, E. coli, M. tuberculosis	Good activity	Not specified	[14]
Novel Indoline Derivatives	Azole-resistant C. albicans	Good activity	Inhibition of Ras-cAMP-PKA pathway	[16]

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are often associated with oxidative stress and neuronal cell death.[17] Indoline derivatives have emerged as promising neuroprotective agents due to their ability to counteract these pathological processes.[17][18]

2.3.1 Mechanisms of Neuroprotective Action

A primary neuroprotective mechanism of indoline compounds is their potent antioxidant and reactive oxygen species (ROS) scavenging activity.[17] By neutralizing excessive ROS, these compounds protect neurons from oxidative damage in models of ischemia/reperfusion and chemically induced oxidative stress.[17]

Furthermore, specific derivatives like indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) exert neuroprotective effects by activating crucial cell survival

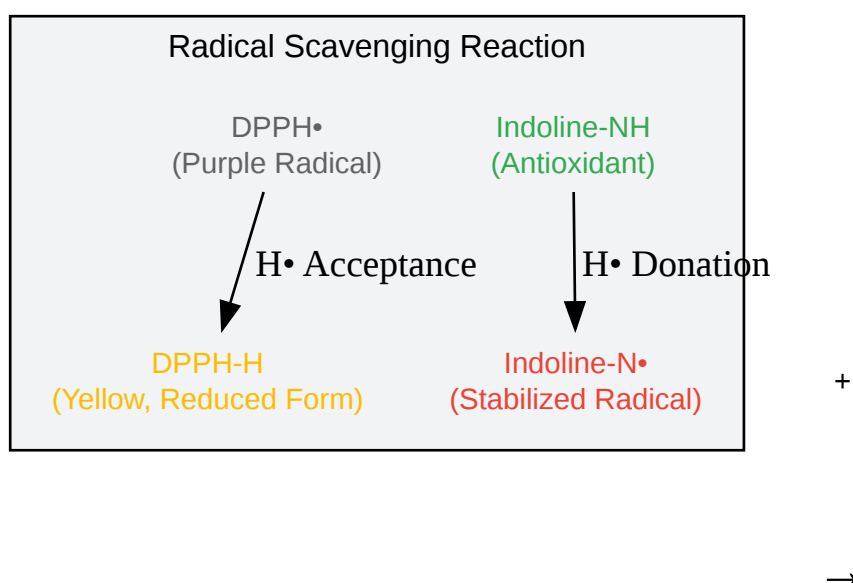
pathways.[18][19] They can stimulate the TrkB/Akt signaling pathway and promote the nuclear translocation of Nrf2, a master regulator of the cellular antioxidant response.[19] This dual action enhances the expression of antioxidant enzymes and neurotrophic factors like BDNF, promoting neuronal resilience.[18][19] Some 3-substituted indolin-2-ones have also been identified as highly potent neuroprotective agents that lack the toxicity of earlier lead compounds.[20]

Antioxidant Activity

The ability of the indoline scaffold to scavenge free radicals is a fundamental property that contributes to its anticancer, anti-inflammatory, and neuroprotective effects.[10][14][21]

2.4.1 Mechanism of Antioxidant Action

The antioxidant capacity of indoline derivatives is often attributed to the nitrogen-hydrogen (N-H) group, which can donate a hydrogen atom to neutralize free radicals. The resulting indolinyl radical is stabilized by resonance across the aromatic ring. This activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where the antioxidant compound reduces the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[14]



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Caption: Mechanism of DPPH radical scavenging by an indoline.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research findings, standardized protocols are essential. This section provides step-by-step methodologies for two common assays used to evaluate the biological activities discussed.

Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of an indoline derivative that inhibits the metabolic activity of cancer cells by 50% (IC₅₀).

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Methodology:

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of the indoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and an untreated control.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **MTT Addition:** Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
- **Absorbance Reading:** Measure the absorbance of each well at 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of an indoline derivative.

Principle: An antioxidant compound will donate a hydrogen atom to the stable DPPH radical, reducing it and causing the deep violet color of the solution to fade to yellow. The decrease in absorbance is proportional to the antioxidant activity.

Methodology:

- **Reagent Preparation:** Prepare a stock solution of the indoline derivative in methanol or ethanol. Prepare a 0.1 mM solution of DPPH in the same solvent.
- **Reaction Setup:** In a 96-well plate, add 100 µL of the DPPH solution to each well.
- **Compound Addition:** Add 100 µL of various concentrations of the indoline derivative to the wells. Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank control (solvent only).
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Absorbance Reading:** Measure the absorbance of each well at 517 nm.
- **Data Analysis:** Calculate the percentage of radical scavenging activity using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ Where A_{control} is the absorbance of the blank control and A_{sample} is the absorbance of the sample. The EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting % inhibition against concentration.

Conclusion and Future Perspectives

The indoline scaffold is a remarkably versatile and pharmacologically significant structure in modern drug discovery.^{[1][22]} Its derivatives have demonstrated a wide spectrum of potent biological activities, including anticancer, antimicrobial, and neuroprotective effects, driven by

diverse and specific mechanisms of action.[1][23][24] The ability to inhibit key pathological targets such as tubulin, protein kinases, and microbial enzymes, while also providing protective antioxidant effects, underscores the therapeutic potential of this heterocyclic system.

Future research should focus on the rational design of novel indoline derivatives with enhanced potency and selectivity for their biological targets. The exploration of hybrid molecules that combine the indoline scaffold with other pharmacophores could lead to multi-target agents capable of overcoming drug resistance. As our understanding of the complex signaling pathways in disease deepens, the indoline framework will undoubtedly continue to serve as a valuable starting point for the development of next-generation therapeutics.

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